6-Bromo-1-benzothiophen-2-amine hydrochloride

Description

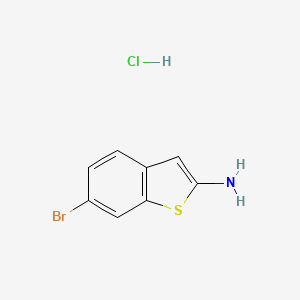

6-Bromo-1-benzothiophen-2-amine hydrochloride (CAS: 739362-50-6) is a halogenated benzothiophene derivative with a primary amine functional group. The compound features a benzothiophene core—a fused aromatic system comprising a benzene ring and a thiophene moiety—substituted with a bromine atom at the 6-position and an amine group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Benzothiophene derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial properties . The bromine substituent introduces steric and electronic effects that may modulate reactivity and binding affinity in drug discovery contexts.

Properties

IUPAC Name |

6-bromo-1-benzothiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGIOHBMCDNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-benzothiophen-2-amine hydrochloride typically involves the bromination of 1-benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzothiophen-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of substituted benzothiophene derivatives.

Scientific Research Applications

6-Bromo-1-benzothiophen-2-amine hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine and amine groups allow it to participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

Halogenation significantly impacts physicochemical properties. A comparison with 6-Chloro-1-benzothiophen-2-amine hydrochloride (hypothetical analog) highlights:

- Molecular Weight : Bromine (79.9 g/mol) increases molecular weight compared to chlorine (35.45 g/mol), affecting lipophilicity (logP).

- Electron-Withdrawing Effects : Bromine’s lower electronegativity but larger atomic radius compared to chlorine may alter π-stacking interactions in biological targets.

Table 1: Halogen-Substituted Benzothiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|

| 6-Bromo-1-benzothiophen-2-amine HCl | C₈H₇BrNS·HCl | 279.57 | 2.8 |

| 6-Chloro-1-benzothiophen-2-amine HCl | C₈H₇ClNS·HCl | 235.12 | 2.2 |

Core Heterocycle Modifications

Benzothiophene vs. Benzimidazole

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride () differs in its heterocyclic core (benzimidazole vs. benzothiophene). Key distinctions:

- Solubility : The dihydrochloride salt in the benzimidazole derivative increases aqueous solubility but may reduce membrane permeability.

Oxidation State Variations

6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride () introduces a saturated dihydrothiophene ring and sulfone groups. These modifications:

- Polarity : Sulfone groups increase polarity, improving solubility in hydrophilic matrices.

Table 2: Core Heterocycle Comparisons

Amine Salt Forms

Hydrochloride salts are common for amine stabilization. Comparisons with memantine hydrochloride () and dosulepin hydrochloride () reveal:

- Stability : Aromatic amines (e.g., benzothiophene derivatives) exhibit lower hygroscopicity than aliphatic amines (e.g., memantine HCl) due to reduced water affinity.

- Bioavailability : The benzothiophene core may enhance blood-brain barrier penetration compared to bulkier tricyclic antidepressants like dosulepin.

Research Implications and Limitations

Biological Activity

6-Bromo-1-benzothiophen-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the benzothiophene ring and an amine group at the 2-position. Its molecular formula is CHBrNS, with a molecular weight of approximately 265.12 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, suggesting mechanisms such as:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the cell cycle, preventing proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.5 | Apoptosis induction |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of signaling pathways |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It shows promise as a potential treatment for neurodegenerative diseases by modulating enzyme activity related to neurotransmitter metabolism.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit bacterial growth by interfering with cellular processes.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and neurotransmitter metabolism.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways critical for cell survival and proliferation.

- Chemical Reactivity : The presence of the bromine atom enhances the compound's reactivity, allowing it to form complexes with biological targets.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiophene derivatives, including this compound. Results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against lung and breast cancers .

Neuropharmacology Research

In another investigation focusing on neuropharmacological effects, researchers assessed the impact of the compound on dopamine metabolism in rat models. The findings revealed that it effectively modulated dopamine levels, suggesting potential applications in treating Parkinson's disease .

Q & A

Q. What protocols ensure reproducibility in measuring solubility for pharmacokinetic studies?

- Methodological Answer :

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) at 37°C, agitate for 24 hrs, and quantify via UV-Vis spectroscopy (λ = 254 nm) .

- Standardized Buffers : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.